1-(2-Pyridyl)piperazine Monohydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

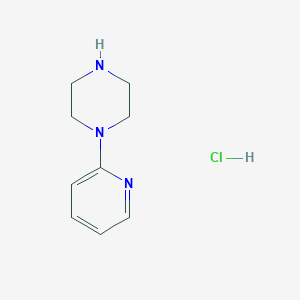

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyridin-2-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-2-4-11-9(3-1)12-7-5-10-6-8-12;/h1-4,10H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVSONPKJXNWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622400 | |

| Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129394-11-2 | |

| Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyridyl)piperazine Monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Pyridyl)piperazine Monohydrochloride

This technical guide provides a comprehensive overview of the basic properties, experimental protocols, and pharmacological significance of 1-(2-Pyridyl)piperazine Monohydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its structure, comprising a pyridine ring linked to a piperazine moiety, makes it a versatile building block for developing psychotherapeutic drugs such as antidepressants and antipsychotics.[1]

Chemical and Physical Data

The fundamental chemical and physical properties of 1-(2-Pyridyl)piperazine and its monohydrochloride salt are summarized in the tables below. It is important to distinguish between the free base and its hydrochloride salt, as their properties differ.

Table 1: Chemical Identification

| Identifier | 1-(2-Pyridyl)piperazine | This compound |

| IUPAC Name | 1-(pyridin-2-yl)piperazine | 1-(pyridin-2-yl)piperazin-1-ium chloride |

| Synonyms | 2-Piperazinopyridine, N-(2-pyridyl)piperazine | 1-(2-Pyridinyl)piperazine hydrochloride |

| CAS Number | 34803-66-2 | 129394-11-2[1] |

| Molecular Formula | C₉H₁₃N₃ | C₉H₁₄ClN₃[1] |

| Molecular Weight | 163.22 g/mol | 199.68 g/mol [1] |

| InChI Key | GZRKXKUVVPSREJ-UHFFFAOYSA-N | Not readily available |

Table 2: Physical Properties

| Property | 1-(2-Pyridyl)piperazine | This compound |

| Appearance | Clear, colorless to pale yellow liquid | White to off-white powder |

| Melting Point | Not applicable (liquid at room temp.) | -80 °C (Note: This value from a commercial supplier appears unusually low for a salt and may be inaccurate)[1] |

| Boiling Point | 120-122 °C at 2 mmHg | 107 °C at 14 mmHg[1] |

| Density | 1.072 g/mL at 25 °C[2] | 1.19 g/mL[1] |

| Solubility | Soluble in chloroform and methanol.[3] | Information not readily available, but expected to be soluble in water. |

| pKa (of the conjugate acid) | 8.9[4] | Not applicable |

Experimental Protocols

This section outlines representative experimental protocols for the synthesis, purification, and analysis of this compound. These are generalized procedures based on common laboratory practices for similar compounds.

Synthesis of this compound

The synthesis of 1-(2-Pyridyl)piperazine typically involves the nucleophilic substitution reaction between 2-chloropyridine or 2-bromopyridine and piperazine. The resulting free base is then converted to the monohydrochloride salt.

Materials:

-

2-Chloropyridine

-

Piperazine (anhydrous)

-

Toluene (anhydrous)

-

Sodium tert-butoxide

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Diethyl ether

-

Isopropanol

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous toluene.

-

Addition of Reagents: To the stirred solution, add 2-chloropyridine (1 equivalent) followed by sodium tert-butoxide (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. Wash the filtrate with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification of the Free Base: Remove the solvent under reduced pressure to obtain the crude 1-(2-Pyridyl)piperazine as an oil. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 1-(2-Pyridyl)piperazine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether. While stirring, add a solution of hydrochloric acid in the chosen solvent dropwise until the solution becomes acidic (test with pH paper).

-

Isolation of the Product: The this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Purification by Recrystallization

The purity of the synthesized this compound can be further enhanced by recrystallization.

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing hydrochloride salts of amines include ethanol, isopropanol, or a mixture of ethanol and diethyl ether.

-

Dissolution: In a flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small volume of the cold recrystallization solvent, and dry them in a vacuum oven.

Analytical Methods

A variety of analytical techniques can be employed to confirm the identity and purity of this compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the piperazine ring. Upon formation of the hydrochloride salt, the proton signals, particularly those on the piperazine ring and adjacent to the nitrogen atoms, will shift downfield due to the deshielding effect of the positive charge.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine and piperazine rings.[5][6] Similar to the ¹H NMR, the carbon signals of the piperazine ring will be shifted downfield upon protonation.

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary amine in the piperazine ring, C-N stretching, and the aromatic C-H and C=C stretching of the pyridine ring. The formation of the hydrochloride salt will result in the appearance of a broad absorption band in the region of 2400-2800 cm⁻¹ corresponding to the N⁺-H stretching vibration.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS) for the free base, can be used to determine the molecular weight of the compound.[4] The mass spectrum will show the molecular ion peak corresponding to the free base, 1-(2-Pyridyl)piperazine.

2.3.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase HPLC method with UV detection is commonly used.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm.

Pharmacological Significance and Signaling Pathways

1-(2-Pyridyl)piperazine is a key structural motif in a number of centrally acting drugs.[7] Its derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors.[7] A prominent example of a drug synthesized using this building block is Buspirone, an anxiolytic agent.

Mechanism of Action of Buspirone

Buspirone exerts its therapeutic effects through a complex mechanism of action that primarily involves the modulation of serotonergic and dopaminergic systems. Unlike benzodiazepines, it does not act on GABA receptors.

The signaling pathway of Buspirone can be visualized as follows:

Caption: Signaling pathway of Buspirone.

Pathway Description:

-

Serotonergic Modulation: Buspirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing rate of serotonergic neurons. With chronic administration, these autoreceptors desensitize, leading to an overall increase in serotonin release. At the postsynaptic level, Buspirone's partial agonism at 5-HT1A receptors contributes to its anxiolytic effects by modulating neuronal activity. The binding of Buspirone to postsynaptic 5-HT1A receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and alters gene transcription through transcription factors like CREB, ultimately producing an anxiolytic response.

-

Dopaminergic Modulation: Buspirone also acts as an antagonist at dopamine D2 receptors. This action is thought to contribute to its overall therapeutic profile, although its role is less well-defined than its effects on the serotonin system.

Synthesis of Buspirone from 1-(2-Pyridyl)piperazine

The synthesis of Buspirone from 1-(2-Pyridyl)piperazine (or its pyrimidine analogue) is a multi-step process. A representative synthetic route is outlined below.

Caption: Synthetic scheme for Buspirone.

This workflow illustrates the conversion of a pyridyl/pyrimidyl piperazine derivative through alkylation and subsequent reduction to form a key amine intermediate, which is then condensed with a spirocyclic compound to yield Buspirone.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.

-

General Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a foundational understanding of this compound. Further research and consultation of specific literature are recommended for detailed experimental work and applications.

References

- 1. This compound [myskinrecipes.com]

- 2. 1-(2-ピリジル)ピペラジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]

- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Pyridyl)piperazine(34803-66-2) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 8. Buspirone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-(2-Pyridyl)piperazine Monohydrochloride: A Cornerstone for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Pyridyl)piperazine Monohydrochloride, a pivotal chemical intermediate in the development of central nervous system (CNS) active agents. This document collates essential physicochemical data, outlines detailed experimental protocols, and visualizes a key biological pathway associated with its derivatives, serving as a critical resource for professionals in pharmaceutical research and development.

Core Chemical and Physical Properties

1-(2-Pyridyl)piperazine and its monohydrochloride salt are fundamental building blocks in medicinal chemistry. The free base is a clear, colorless to yellow liquid, while the monohydrochloride is a solid. The addition of hydrochloric acid to the free base protonates one of the nitrogen atoms in the piperazine ring, altering its physical and chemical characteristics, most notably its solubility and stability.

Table 1: Physicochemical Properties of 1-(2-Pyridyl)piperazine and its Monohydrochloride Salt

| Property | 1-(2-Pyridyl)piperazine (Free Base) | This compound |

| CAS Number | 34803-66-2 | 129394-11-2 |

| Molecular Formula | C₉H₁₃N₃ | C₉H₁₄ClN₃ |

| Molecular Weight | 163.22 g/mol [1] | 199.68 g/mol [2] |

| Appearance | Clear, colorless to yellow liquid | White to off-white powder |

| Boiling Point | 120-122 °C at 2 mmHg[1] | 107 °C at 14 mmHg |

| Density | 1.072 g/mL at 25 °C[1] | 1.19 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.595 | N/A |

| pKa (Basic) | 8.9 | N/A |

Spectroscopic and Analytical Data

Table 2: Key Spectroscopic Data for 1-(2-Pyridyl)piperazine (Free Base)

| Spectroscopic Method | Key Findings and Characteristic Peaks |

| ¹H NMR (in CDCl₃) | Signals corresponding to the pyridine and piperazine ring protons are observed. The spectrum typically shows a multiplet for the aromatic protons of the pyridine ring and distinct signals for the methylene protons of the piperazine ring.[3] |

| FT-IR | The spectrum displays characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the pyridine ring.[4][5] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the free base (163.22 g/mol ), along with characteristic fragmentation patterns of the piperazine and pyridine moieties.[6] |

| Raman Spectroscopy | Raman spectra provide complementary vibrational information to IR spectroscopy, with characteristic bands for the skeletal vibrations of the heterocyclic rings.[7] |

Synthesis and Experimental Protocols

1-(2-Pyridyl)piperazine is a crucial intermediate in the synthesis of numerous pharmaceuticals.[2] The general synthesis of the free base and its subsequent conversion to the monohydrochloride salt are outlined below.

Synthesis of 1-(2-Pyridyl)piperazine (Free Base)

A common method for the synthesis of 1-(2-Pyridyl)piperazine involves the nucleophilic substitution reaction between 2-chloropyridine and piperazine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-chloropyridine and an excess of piperazine is prepared in a suitable solvent, such as a high-boiling point alcohol or an aprotic polar solvent.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude 1-(2-Pyridyl)piperazine is purified by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Preparation of this compound

The monohydrochloride salt is typically prepared by treating the free base with one equivalent of hydrochloric acid.

Experimental Protocol:

-

Dissolution: The purified 1-(2-Pyridyl)piperazine is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: To the stirred solution, one molar equivalent of concentrated hydrochloric acid is added dropwise. The addition is usually performed at a controlled temperature, often at 0-5 °C, to manage any exotherm.

-

Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. The mixture is stirred for a period to ensure complete precipitation.

-

Filtration and Drying: The precipitated solid is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and then dried under vacuum to yield this compound.

Role in Drug Development and a Key Signaling Pathway

1-(2-Pyridyl)piperazine is a versatile scaffold for the synthesis of a wide range of CNS-active drugs, including anxiolytics, antidepressants, and antipsychotics.[2][8] Notable examples of drugs derived from this core structure include Buspirone, an anxiolytic, and Azaperone, a neuroleptic drug used in veterinary medicine.

Many of the therapeutic effects of these derivatives are mediated through their interaction with dopaminergic and serotonergic systems. For instance, Azaperone acts as an antagonist at dopamine D₂ receptors.

Figure 1: Antagonistic action of Azaperone at the Dopamine D2 receptor.

The diagram above illustrates the mechanism of action of Azaperone, a drug synthesized using the 1-(2-Pyridyl)piperazine core. In a normal physiological state, dopamine released from the presynaptic neuron binds to D₂ receptors on the postsynaptic neuron. This activates an inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced neuronal excitability. Azaperone competitively blocks the D₂ receptor, preventing dopamine from binding and thereby modulating the downstream signaling cascade. This antagonistic action contributes to its sedative and tranquilizing effects.

Conclusion

This compound remains a compound of significant interest in the field of medicinal chemistry and drug development. Its versatile structure allows for the synthesis of a diverse range of molecules that can modulate key neurotransmitter systems in the central nervous system. This guide provides a foundational understanding of its properties, synthesis, and therapeutic relevance, equipping researchers and scientists with the necessary knowledge to leverage this important chemical intermediate in their pursuit of novel therapeutics for neurological and psychiatric disorders.

References

- 1. 1-(2-吡啶基)哌嗪 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR [m.chemicalbook.com]

- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Pyridyl)piperazine(34803-66-2) IR Spectrum [chemicalbook.com]

- 6. 1-(2-Pyridyl)piperazine [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-(2-Pyridyl)piperazine (34803-66-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-depth Technical Guide on the Mechanism of Action of 1-(2-Pyridyl)piperazine Monohydrochloride

Abstract

1-(2-Pyridyl)piperazine (1-PP) is a piperazine derivative recognized for its significant pharmacological activity, primarily as a selective α2-adrenergic receptor antagonist. It is a crucial research tool for investigating adrenergic neurotransmission and serves as a pharmacologically active metabolite of several therapeutic agents, including the anxiolytic buspirone and the antipsychotic azaperone. This guide details the core mechanism of action of 1-PP, focusing on its receptor binding profile, downstream signaling effects, and functional outcomes observed in key preclinical models. We provide a summary of quantitative pharmacological data, detailed experimental protocols for foundational assays, and visual diagrams of the principal signaling pathways and experimental workflows to offer a comprehensive technical resource for the scientific community.

Introduction

1-(2-Pyridyl)piperazine, typically utilized as a monohydrochloride salt to enhance solubility and stability, is a chemical compound of significant interest in neuropharmacology. Its structure, featuring a piperazine ring linked to a pyridine moiety, confers a high affinity and selectivity for α2-adrenergic receptors. The compound's primary pharmacological identity is that of a competitive α2-adrenoceptor antagonist.[1][2][3] This activity underpins its utility in preclinical studies aimed at elucidating the physiological roles of the α2-adrenoceptor system.

Furthermore, 1-PP is the principal metabolite of buspirone, a 5-HT1A receptor partial agonist. The α2-antagonistic properties of 1-PP can contribute to the overall therapeutic profile of the parent drug, creating a complex pharmacological interaction.[4][5] This guide will dissect the molecular and physiological mechanisms of 1-PP to provide a clear and in-depth understanding for research and development professionals.

Core Mechanism of Action: α2-Adrenergic Receptor Antagonism

The predominant mechanism of action of 1-PP is the competitive blockade of α2-adrenergic receptors. These receptors are G-protein-coupled receptors (GPCRs) that play a critical role in regulating neurotransmitter release.

Receptor Binding Profile

1-PP and its derivatives exhibit selective affinity for α2-adrenoceptors over other adrenergic receptor subtypes, such as α1-adrenoceptors.[1] While specific high-affinity binding data for the parent 1-(2-Pyridyl)piperazine is not extensively published, studies on its closely related analogues and the structurally similar metabolite 1-(2-pyrimidinyl)piperazine (1-PP) confirm this selectivity. For instance, a study on a series of 1-(2-pyridinyl)piperazine derivatives demonstrated a higher affinity for the α2 binding site (labeled with [3H]clonidine) than for the α1 site (labeled with [3H]prazosin).[1] Similarly, 1-(2-pyrimidinyl)piperazine shows a clear preference for α2A-adrenoceptors over 5-HT1A receptors, though with only modest selectivity.[5]

| Compound | Receptor Subtype | Affinity (pA2 / pKi) | Selectivity | Reference |

| 1-(2-Pyrimidinyl)piperazine | Presynaptic α2 (Noradrenergic) | pA2: 6.8 | Antagonist | [4] |

| 1-(2-Pyrimidinyl)piperazine | Presynaptic α2 (Serotonergic) | pA2: 7.3 | Antagonist | [4] |

| 1-(2-Pyrimidinyl)piperazine | Human α2A Adrenoceptor | pKi: ~7.0 (low selectivity) | 1.4-fold vs 5-HT1A | [5] |

| 1-(3-Fluoro-2-pyridinyl)piperazine | α2 Adrenoceptor | High (More potent than Yohimbine) | Selective vs α1 | [1] |

Note: pA2 is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency. pKi is the negative logarithm of the Ki (inhibition constant).

Signaling Pathway

α2-Adrenergic receptors are canonically coupled to inhibitory G-proteins (Gi/o). Upon activation by endogenous agonists like norepinephrine, the Gi protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).

As a competitive antagonist, 1-(2-Pyridyl)piperazine binds to the α2-adrenoceptor but does not elicit a downstream response. Instead, it occupies the binding site, thereby preventing norepinephrine and other agonists from activating the receptor. The functional consequence is a disinhibition of adenylyl cyclase, leading to a restoration or increase in cAMP levels and effectively blocking the sympatholytic effects mediated by presynaptic α2-autoreceptors.

Functional Pharmacology

The α2-antagonistic action of 1-PP translates into distinct physiological effects that have been characterized in both in vitro and in vivo models.

In Vitro Functional Activity

Classic in vitro preparations are used to characterize α2-adrenoceptor antagonists. In the isolated, field-stimulated rat vas deferens, presynaptic α2-adrenoceptors mediate the inhibition of neurotransmitter release. An antagonist like 1-PP or its derivatives can reverse the inhibitory effect of an α2-agonist like clonidine on muscle contraction.[1] This functional antagonism is a key confirmation of its mechanism of action.

In Vivo Pharmacological Effects

Preclinical in vivo studies have demonstrated the physiological consequences of 1-PP's α2-antagonism.

-

Reversal of Clonidine-Induced Mydriasis: In rats, the α2-agonist clonidine induces mydriasis (pupil dilation). Derivatives of 1-(2-pyridinyl)piperazine have been shown to be potent in reversing this effect, providing in vivo evidence of α2-receptor blockade.[1]

-

Modulation of Bladder Function: 1-(2-pyrimidinyl)piperazine (a metabolite of buspirone) has been shown to dose-dependently decrease the number of bladder contractions in rat models of micturition reflex. This effect is consistent with the blockade of α2-adrenoceptors that are involved in bladder control.

| In Vivo Model (Rat) | Compound | Dose Range | Effect | Reference |

| Constant Infusion Micturition | 1-(2-pyrimidinyl)piperazine | 0.14-1.32 mg/kg | Dose-dependent decrease in bladder contractions | [1] |

| Isovolumic Micturition | 1-(2-pyrimidinyl)piperazine | 0.03-1.0 mg/kg | Dose-dependent decrease in bladder contractions | [1] |

Role as an Active Metabolite

1-PP is an active metabolite of buspirone, an anxiolytic that acts primarily as a 5-HT1A receptor partial agonist. The metabolism of buspirone to 1-PP introduces a secondary mechanism of action—α2-adrenoceptor antagonism—which can modify the parent drug's overall effects. This interaction is crucial for understanding the complete pharmacological profile of buspirone. For example, the α2-antagonism by 1-PP can lead to an increase in noradrenergic neuron firing, which may complement or alter the effects derived from 5-HT1A receptor activation.

Key Experimental Protocols

The characterization of 1-PP's mechanism of action relies on established pharmacological assays.

Radioligand Displacement Assay

This in vitro assay quantifies the affinity of a test compound (ligand) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 1-PP for α2-adrenoceptors.

Methodology:

-

Membrane Preparation: A tissue source rich in α2-adrenoceptors (e.g., calf or rat cerebral cortex) is homogenized in a cold buffer and centrifuged to isolate the cell membranes, which are then resuspended.[1][2]

-

Assay Incubation: The membrane preparation is incubated in assay buffer with a fixed concentration of a selective α2-adrenoceptor radioligand (e.g., [3H]clonidine or [3H]rauwolscine).[1][3]

-

Competition: A range of concentrations of the unlabeled test compound (1-PP) is added to compete with the radioligand for binding to the receptors.

-

Separation: After reaching equilibrium, the reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[6][7]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of 1-PP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]

Isolated Rat Vas Deferens Assay

This functional assay assesses the prejunctional α2-adrenoceptor activity of a compound.[1][8]

Objective: To measure the functional antagonist potency (pA2) of 1-PP.

Methodology:

-

Tissue Preparation: The vas deferens is dissected from a rat and mounted in an organ bath containing a physiological salt solution, aerated with carbogen (95% O2, 5% CO2), and maintained at 37°C.

-

Stimulation: The tissue is subjected to electrical field stimulation, which evokes twitch contractions by causing the release of norepinephrine from sympathetic nerve endings.

-

Agonist Inhibition: A cumulative concentration-response curve is generated for an α2-agonist (e.g., clonidine), which inhibits the twitch response.

-

Antagonist Challenge: The tissue is washed and then pre-incubated with a fixed concentration of 1-PP. The agonist concentration-response curve is then repeated in the presence of the antagonist.

-

Data Analysis: The antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the pA2 value via a Schild plot analysis, providing a measure of the antagonist's potency.[9]

Conclusion

1-(2-Pyridyl)piperazine monohydrochloride is a well-characterized pharmacological agent whose primary mechanism of action is the selective, competitive antagonism of α2-adrenergic receptors. This activity has been robustly demonstrated through receptor binding assays and confirmed in functional in vitro and in vivo models. Its role as an active metabolite of clinically used drugs such as buspirone highlights the importance of understanding its distinct pharmacology. The data and protocols summarized in this guide provide a foundational resource for researchers utilizing 1-PP to investigate adrenergic systems or to inform the development of novel therapeutics targeting these pathways.

References

- 1. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of potency of alpha 2-adrenoceptor antagonists in vitro: evidence for heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual effect of alpha-adrenoceptor antagonists in rat isolated vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Pyridyl)piperazine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Pyridyl)piperazine Monohydrochloride, a key chemical intermediate in pharmaceutical development. The document details its physicochemical properties, synthesis, and analytical methodologies. A significant focus is placed on its role as a precursor in the synthesis of clinically important drugs, such as the anxiolytic agent Buspirone, and its interaction with serotonergic pathways. This guide is intended to be a valuable resource for professionals in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is the hydrochloride salt of 1-(2-Pyridyl)piperazine. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, which is advantageous for its use in various synthetic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its corresponding free base, 1-(2-Pyridyl)piperazine.

| Property | Value |

| Molecular Formula | C₉H₁₄ClN₃ |

| Molecular Weight | 199.68 g/mol |

| CAS Number | 129394-11-2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | -80 °C |

| Boiling Point | 107 °C at 14 mmHg |

| Density | 1.19 g/mL at 25 °C |

| Water Solubility | 17 g/L at 20 °C[1] |

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃N₃ |

| Molecular Weight | 163.22 g/mol [2][3][4][5][6] |

| CAS Number | 34803-66-2[2][3][4][5][6] |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 120-122 °C at 2 mmHg |

| Density | 1.072 g/mL at 25 °C |

| Solubility | Soluble in Chloroform, Methanol. Greater than 500 g/L in water at 20 °C. |

| pKa (Basic) | 8.9[2] |

Table 2: Physicochemical Properties of 1-(2-Pyridyl)piperazine (Free Base)

Spectral Data

The structural integrity of 1-(2-Pyridyl)piperazine is typically confirmed using various spectroscopic techniques. While the specific spectra for the monohydrochloride are less commonly published, the data for the free base are well-documented and provide the foundational spectral information.

| Technique | Key Data Points (for 1-(2-Pyridyl)piperazine) |

| ¹H NMR (in CDCl₃) | Assignments include peaks around 8.18, 7.44, 6.62, 6.59, 3.47, and 2.94 ppm, corresponding to the pyridyl and piperazinyl protons[7]. |

| ¹³C NMR (in CDCl₃) | Characteristic peaks are observed for the carbons of the pyridine and piperazine rings[5][8][9][10]. |

| Mass Spectrometry (MS) | The mass of the molecular ion is 163 m/z. Major fragment ions are observed at m/z 121, 95, and 107[2][7]. |

| Infrared (IR) Spectroscopy | Key vibrational bands correspond to N-H, C-H, and C-N stretching and bending modes of the piperazine and pyridine rings[3]. |

Table 3: Spectral Data for 1-(2-Pyridyl)piperazine

Experimental Protocols

Synthesis of 1-(2-Pyridyl)piperazine

A common method for the synthesis of 1-(2-pyridyl)piperazine involves the reaction of 2-bromopyridine with an excess of piperazine. The use of a mild base, such as sodium carbonate, acts as an acid scavenger. To drive the reaction to completion, the water generated can be removed using a Dean-Stark apparatus. Increasing the molar ratio of piperazine can improve the yield of the monosubstituted product and any unreacted piperazine can be recovered and reused[11].

Protocol Outline:

-

To a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap, add 2-bromopyridine, a molar excess of piperazine, and a suitable solvent (e.g., toluene).

-

Add sodium carbonate as a base.

-

Heat the mixture to reflux, allowing for the azeotropic removal of water.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield 1-(2-pyridyl)piperazine as a clear liquid.

Preparation of this compound

The monohydrochloride salt can be prepared by treating the free base with one equivalent of hydrochloric acid in a suitable solvent.

Protocol Outline:

-

Dissolve 1-(2-pyridyl)piperazine in a suitable solvent such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add one molar equivalent of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in ethanol) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of 1-(2-Pyridyl)piperazine and its derivatives can be assessed using reverse-phase HPLC. For compounds like piperazine that lack a strong chromophore, derivatization may be necessary for UV detection[12][13]. However, the pyridyl group in the target compound allows for direct UV detection.

General HPLC Conditions:

-

Column: Octadecylsilane (C18), e.g., 250 x 4.6 mm, 5 µm particle size[14].

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a controlled pH)[14].

-

Detection: UV spectrophotometry at a suitable wavelength (e.g., 239 nm)[14].

-

Flow Rate: Typically 1.0 mL/min[12].

-

Column Temperature: Maintained at a constant temperature, for instance, 35°C[12].

Role in Drug Development and Signaling Pathways

1-(2-Pyridyl)piperazine is a crucial building block in the synthesis of numerous centrally active pharmaceutical agents, including antidepressants and antipsychotics[15][16]. Its structure is a key pharmacophore that allows for interaction with various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine receptors.

Synthesis of Buspirone: A Case Study

A prominent application of a related compound, 1-(2-pyrimidinyl)piperazine, is in the synthesis of the anxiolytic drug Buspirone[1][17]. Buspirone is a non-benzodiazepine anxiolytic that acts as a partial agonist at serotonin 5-HT₁ₐ receptors[1]. The synthesis pathway illustrates the utility of the pyridyl/pyrimidinyl-piperazine scaffold.

Mechanism of Action and Signaling Pathway

Buspirone, synthesized from a pyridylpiperazine analog, exerts its therapeutic effect primarily through its interaction with the serotonin system. It acts as a partial agonist at the 5-HT₁ₐ receptor. This interaction modulates serotonergic neurotransmission, which is implicated in the pathophysiology of anxiety disorders.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its favorable physicochemical properties and its role as a versatile synthetic intermediate make it a valuable tool for researchers. The successful application of its derivatives in developing CNS-active drugs like Buspirone highlights the importance of the pyridylpiperazine scaffold in modern pharmacology. This guide provides essential technical information to support further research and development in this area.

References

- 1. Buspirone - Wikipedia [en.wikipedia.org]

- 2. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Pyridyl)piperazine [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-(2-Pyridyl)piperazine 98 34803-66-2 [sigmaaldrich.com]

- 7. 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR spectrum [chemicalbook.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. 1-(2-Pyridyl)piperazine(34803-66-2) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Page loading... [wap.guidechem.com]

- 12. jocpr.com [jocpr.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound [myskinrecipes.com]

- 17. Buspirone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Pyridyl)piperazine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the primary synthetic pathways for 1-(2-Pyridyl)piperazine Monohydrochloride, a key intermediate in the development of numerous pharmaceuticals, particularly those targeting the central nervous system.[1] The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes schematic diagrams of the reaction pathways to facilitate understanding and replication.

Introduction

1-(2-Pyridyl)piperazine is a versatile chemical building block widely utilized in medicinal chemistry for the synthesis of a range of bioactive molecules, including anti-anxiety and antidepressant medications.[1][2] Its structure, featuring a piperazine ring linked to a pyridine moiety, allows for interactions with various neurotransmitter receptors.[1][2] This guide explores the most common and effective methods for its synthesis, culminating in the formation of the stable monohydrochloride salt.

Core Synthetic Pathways

There are three principal routes for the synthesis of 1-(2-Pyridyl)piperazine:

-

Direct Nucleophilic Aromatic Substitution (SNAr): This is a direct approach involving the reaction of a 2-halopyridine with piperazine.

-

Protected Piperazine Route: A two-step method that utilizes a protecting group on one of the piperazine nitrogens to ensure mono-substitution, followed by deprotection.

-

Synthesis from 2-Aminopyridine: An alternative route that begins with the conversion of 2-aminopyridine to a 2-halopyridine intermediate.

The following sections provide detailed experimental protocols and comparative data for these pathways.

Data Presentation: A Comparative Analysis of Synthesis Pathways

The following table summarizes the quantitative data for the different synthetic approaches to 1-(2-Pyridyl)piperazine.

| Pathway | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |

| Direct SNAr (Microwave) | 2-Bromopyridine, Piperazine | Microwave irradiation at 150 °C | 20 minutes | 54 | >98 | [3] |

| Direct SNAr (Conventional) | 2-Chloropyridine, Piperazine | DMF, K2CO3, 120 °C | 20 hours | 32 | - | [4] |

| Direct SNAr (Phase Transfer) | 2-Chloropyrimidine, Piperazine | Phase-transfer catalyst (e.g., quaternary ammonium salt) | 1 hour | >80 | - | [5] |

| Protected Piperazine Route | 2-Chloropyrimidine, N-Boc-piperazine, then HCl/H2O | Na2CO3, H2O, 25 °C; then acid hydrolysis | 3 hours | 86.9 (Boc-protected intermediate) | 99.6 | [6] |

| From 2-Aminopyridine | 2-Aminopyridine, then Piperazine | Br2-HBr system; then Na2CO3 | - | 73.5 (bromination), 60 (piperazine reaction) | - | [7] |

Experimental Protocols

Direct SNAr Synthesis (Microwave-Assisted)

This protocol details the rapid synthesis of 1-(2-Pyridyl)piperazine using microwave irradiation.[3]

Materials:

-

2-Bromopyridine (0.1 g, 0.63 mmol)

-

Piperazine (0.065 g, 0.75 mmol)

-

Dry 5 mL microwave reactor vial

-

Nitrogen atmosphere

-

Ethyl acetate

-

Diatomaceous earth

-

Dichloromethane

-

Methanol

Procedure:

-

Combine 2-bromopyridine and piperazine in a dry 5 mL microwave reactor vial under a nitrogen atmosphere.[3]

-

Seal the vial and heat the reaction mixture at 150 °C for 20 minutes using a microwave reactor.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.[3]

-

Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (4:1) eluent system to yield 1-(pyridin-2-yl)piperazine.[3]

Protected Piperazine Route and Conversion to Monohydrochloride

This two-step protocol involves the synthesis of the Boc-protected intermediate followed by deprotection and formation of the hydrochloride salt. This method is advantageous for minimizing the formation of di-substituted byproducts.[6]

Step 1: Synthesis of 1-(2-Pyrimidinyl)-4-Boc-piperazine [6]

Materials:

-

N-Boc-piperazine (37.2 g, 0.2 mol)

-

2-Chloropyrimidine (22.9 g, 0.2 mol)

-

Sodium carbonate (Na2CO3) (21.2 g, 0.22 mol)

-

Water (300 mL)

Procedure:

-

At 25 °C, dissolve sodium carbonate in water in a suitable reaction vessel.

-

Add N-Boc-piperazine to the aqueous sodium carbonate solution.

-

With stirring, add 2-chloropyrimidine in batches to the reaction mixture.

-

Continue to stir the mixture at 25 °C for 3 hours.[6]

-

Filter the resulting precipitate and wash the filter cake with a small amount of water twice.[6]

-

Dry the solid in an oven to obtain white, powdery 1-(2-pyrimidinyl)-4-Boc-piperazine.[6]

Step 2: Deprotection and Formation of this compound

This procedure is adapted from general Boc-deprotection protocols.[8]

Materials:

-

1-(2-Pyridyl)-4-Boc-piperazine (from Step 1)

-

4M Hydrochloric acid (HCl) in 1,4-dioxane

-

Methanol or Ethyl acetate

Procedure:

-

Dissolve the 1-(2-Pyridyl)-4-Boc-piperazine in a minimal amount of a suitable solvent like methanol or ethyl acetate.[8]

-

Add a 4M solution of HCl in 1,4-dioxane to the mixture. An excess of HCl is typically used.[8]

-

Stir the mixture at room temperature. The reaction is generally complete within 1-4 hours, and a precipitate of the hydrochloride salt may form.[8]

-

Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.[8]

-

Isolate the precipitated this compound by filtration, wash with a suitable solvent (e.g., ethyl acetate), and dry under vacuum.

Synthesis from 2-Aminopyridine

This pathway provides an alternative starting point for the synthesis.

Step 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine [7]

This step involves a Sandmeyer-type reaction and should be performed with appropriate safety precautions.

Materials:

-

2-Aminopyridine

-

Hydrobromic acid (HBr)

-

Bromine (Br2)

-

Sodium nitrite

Procedure:

A detailed protocol for the bromination of 2-aminopyridine can be found in the cited literature.[7] The process generally involves the diazotization of the amino group with sodium nitrite in the presence of HBr, followed by decomposition of the diazonium salt with a bromine source. This step has been reported to achieve a yield of 73.5%.[7]

Step 2: Synthesis of 1-(2-Pyridyl)piperazine from 2-Bromopyridine [7]

Materials:

-

2-Bromopyridine (from Step 1)

-

Anhydrous piperazine

-

Sodium carbonate (Na2CO3)

-

Dean-Stark apparatus

Procedure:

-

Combine 2-bromopyridine, an excess of anhydrous piperazine, and sodium carbonate as an acid scavenger in a suitable solvent.

-

Set up the reaction with a Dean-Stark apparatus to remove the water generated during the reaction.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

The unreacted piperazine can be recovered and reused.

-

After workup and purification, this step has been reported to yield 60% of 1-(2-Pyridyl)piperazine.[7]

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]

- 6. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 1-(2-Pyridyl)piperazine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 1-(2-Pyridyl)piperazine Monohydrochloride. It is designed to be a valuable resource for researchers and professionals involved in drug development, formulation, and analytical sciences. This document compiles quantitative and qualitative solubility data, details relevant experimental protocols, and presents a key signaling pathway associated with the pharmacological action of this compound.

Introduction

1-(2-Pyridyl)piperazine and its salts are important intermediates and building blocks in medicinal chemistry. The monohydrochloride salt, in particular, is of interest due to its potential applications in pharmaceutical formulations. A thorough understanding of its solubility in various solvent systems is critical for process development, formulation design, and ensuring bioavailability. This guide aims to consolidate the currently available information on this key physicochemical property.

Solubility Data

The solubility of this compound is a crucial parameter for its handling and use in various experimental and developmental stages. While comprehensive quantitative data across a wide range of solvents and temperatures is not extensively available in the public domain, this section summarizes the known values and qualitative information.

Quantitative Solubility Data

The following table presents the available quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 17[1] |

Qualitative and Comparative Solubility Data

To provide a broader understanding of the solubility profile, the following table includes qualitative data for this compound and its free base, as well as quantitative and qualitative data for structurally related piperazine hydrochloride salts. The solubility of hydrochloride salts is generally good in polar solvents.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | 20 | 17 g/L [1] |

| 1-(2-Pyridyl)piperazine (Free Base) | Water | 20 | >500 g/L[2] |

| 1-(2-Pyridyl)piperazine (Free Base) | Methanol | - | Soluble[3][4] |

| 1-(2-Pyridyl)piperazine (Free Base) | Chloroform | - | Soluble[3] |

| 1-(2-Pyridyl)piperazine (Free Base) | DMSO | - | 100 mg/mL[5] |

| 1-(2,3-Dichlorophenyl)piperazine Monohydrochloride | Water | - | Soluble[6] |

| 1-(2,3-Dichlorophenyl)piperazine Monohydrochloride | DMSO | - | Soluble[6] |

| 1-(2,3-Dichlorophenyl)piperazine Monohydrochloride | Methanol | - | Soluble[6] |

| Piperazine Dihydrochloride | Water | - | Highly Soluble[7] |

| Piperazine Dihydrochloride | Ethanol | - | Soluble to varying extents[7] |

| Piperazine Dihydrochloride | Methanol | - | Soluble to varying extents[7] |

Note: The solubility of hydrochloride salts in organic solvents can be limited due to their ionic nature and is often influenced by temperature and the presence of impurities.

Experimental Protocols

For researchers requiring precise solubility measurements, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). The vials should be agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the incubation period, allow the vials to stand to let the undissolved solid settle. To further separate the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Analyze the concentration of 1-(2-Pyridyl)piperazine in the filtered supernatant using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Calculate the solubility based on the measured concentration in the saturated solution.

The following diagram illustrates the general workflow for this experimental protocol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 1-(2-Pyridyl)piperazine in solution.

A reversed-phase HPLC method with UV detection is a common and reliable technique for the quantification of piperazine derivatives.

Typical Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at a wavelength where the analyte has maximum absorbance.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C) to ensure reproducibility.

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

Associated Signaling Pathway

1-(2-Pyridyl)piperazine is known to act as a selective α2-adrenoceptor antagonist. The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are associated with the Gi heterotrimeric G-protein. The antagonism of this receptor by compounds like 1-(2-Pyridyl)piperazine can modulate various physiological responses.

The following diagram illustrates the canonical signaling pathway of an α2-adrenergic receptor and the point of antagonism.

Conclusion

This technical guide has summarized the available solubility data for this compound, highlighting the need for more comprehensive quantitative studies in various organic solvents and at different temperatures. The provided experimental protocols for solubility determination and HPLC analysis offer a robust framework for researchers to generate such data. Furthermore, the visualization of the α2-adrenoceptor antagonist signaling pathway provides context for the pharmacological relevance of this compound. It is anticipated that this guide will serve as a valuable resource for the scientific community, facilitating further research and development involving this compound.

References

- 1. 1-(2-Pyridyl)piperazine [webbook.nist.gov]

- 2. 1-(2-Pyridyl)piperazine, 98% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(2-Pyridyl)piperazine, 99% | Fisher Scientific [fishersci.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-(2,3-Dichlorophenyl)piperazine monohydrochloride, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Analysis of 1-(2-Pyridyl)piperazine Monohydrochloride: A Technical Guide

Abstract

1-(2-Pyridyl)piperazine is a critical chemical intermediate and a significant metabolite in various pharmaceutical compounds, particularly those targeting the central nervous system.[1][2][3] Its derivatives are explored for their potent and selective α2-adrenergic receptor antagonist activity.[2][4] This technical guide provides a comprehensive overview of the spectroscopic analysis of its monohydrochloride salt, an essential form for handling and formulation. Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to aid researchers in its identification, characterization, and application in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic analyses of 1-(2-Pyridyl)piperazine. Data for the free base is provided for reference, with annotations on the expected characteristics of the monohydrochloride salt.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | Free Base Chemical Shift (δ, ppm) | Monohydrochloride Salt (Expected) | Multiplicity | Integration |

| Pyridyl-H6 | 8.15 | Shift expected | Doublet of doublets | 1H |

| Pyridyl-H4 | 7.50 | Shift expected | Triplet of doublets | 1H |

| Pyridyl-H3 | 6.65 | Shift expected | Doublet | 1H |

| Pyridyl-H5 | 6.62 | Shift expected | Triplet | 1H |

| Piperazine-H (α to Pyridyl) | 3.50 | Significant downfield shift | Triplet | 4H |

| Piperazine-H (β to Pyridyl) | 3.00 | Significant downfield shift | Triplet | 4H |

| Piperazine-NH | 1.95 | Broad singlet, may exchange | Singlet (broad) | 1H |

| Note: Data is based on typical values for the free base. For the monohydrochloride salt, protonation of the piperazine nitrogen will cause significant deshielding (downfield shifts) of the adjacent piperazine protons. The exact shifts are solvent-dependent. |

Table 2: ¹³C NMR Spectroscopic Data [5]

| Assignment | Free Base Chemical Shift (δ, ppm) | Monohydrochloride Salt (Expected) |

| Pyridyl-C2 | 159.5 | Minor shift |

| Pyridyl-C6 | 148.1 | Minor shift |

| Pyridyl-C4 | 137.5 | Minor shift |

| Pyridyl-C3 | 113.2 | Minor shift |

| Pyridyl-C5 | 106.9 | Minor shift |

| Piperazine-C (α to Pyridyl) | 45.4 | Downfield shift |

| Piperazine-C (β to Pyridyl) | 50.7 | Downfield shift |

| Note: As with ¹H NMR, the most significant changes for the monohydrochloride salt are expected for the piperazine carbons due to protonation. |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3200-3400 | N-H Stretch | Present in free base (secondary amine). |

| 2400-2800 (broad) | N-H⁺ Stretch | Key feature for Monohydrochloride salt. Broad, strong absorption due to the ammonium salt. |

| 3000-3100 | Aromatic C-H Stretch | Pyridyl ring C-H bonds. |

| 2800-3000 | Aliphatic C-H Stretch | Piperazine ring C-H bonds. |

| 1590-1610 | C=N, C=C Stretch | Pyridyl ring vibrations. |

| 1430-1480 | C-N Stretch | Aromatic amine C-N bond. |

| 1100-1300 | C-N Stretch | Aliphatic amine C-N bonds. |

| Note: The most definitive IR feature for confirming the monohydrochloride salt is the broad absorption band in the 2400-2800 cm⁻¹ region.[6][7] |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value | Description |

| Molecular Formula | C₉H₁₃N₃ | For the free base. |

| Molecular Weight | 163.22 g/mol | For the free base.[2][6] |

| Monohydrochloride MW | 199.68 g/mol | C₉H₁₄ClN₃.[3][8] |

| Ionization Mode | ESI+ | Typical for this class of compounds. |

| [M+H]⁺ (m/z) | 164.12 | Protonated parent molecule (free base). This is the ion typically observed for both the free base and the salt. |

| Key Fragments (m/z) | 121, 95, 107 | Common fragmentation pattern observed in GC-MS.[6] |

Experimental Protocols & Workflows

Detailed methodologies for the spectroscopic characterization and synthesis of 1-(2-Pyridyl)piperazine Monohydrochloride are provided below.

Synthesis and Analysis Workflow

The general workflow involves the synthesis of the free base, conversion to the monohydrochloride salt, purification, and subsequent characterization by various spectroscopic techniques.

Caption: General workflow for synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse program with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds.

-

Process the data with an exponential line broadening of 1-2 Hz.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure firm contact using the pressure clamp.

-

Data Acquisition:

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is adapted from methods used for analyzing related metabolites.[9]

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with the mobile phase.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

For MS/MS analysis, select the precursor ion (m/z 164.1) and acquire product ion spectra using a collision energy of 15-25 eV.

-

Biological Context and Signaling Pathway

1-(2-Pyridyl)piperazine and its derivatives are recognized as selective antagonists of the α2-adrenergic receptor.[2][10] This receptor is a presynaptic autoreceptor that normally inhibits the release of neurotransmitters like norepinephrine. By blocking this receptor, 1-(2-Pyridyl)piperazine prevents this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft. This mechanism is relevant to the development of antidepressants and other agents active in the central nervous system.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(2-Pyridyl)piperazine|Research Chemical|CAS 34803-66-2 [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 5. 1-(2-Pyridyl)piperazine(34803-66-2) 13C NMR [m.chemicalbook.com]

- 6. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-Pyridyl)piperazine [webbook.nist.gov]

- 8. CAS#:129394-11-2 | this compound | Chemsrc [chemsrc.com]

- 9. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.usbio.net [cdn.usbio.net]

1-(2-Pyridyl)piperazine Monohydrochloride: A Technical Guide for Serotonin Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyridyl)piperazine monohydrochloride is a notable arylpiperazine derivative with significant affinity for serotonin (5-HT) receptors, positioning it as a valuable tool in neuroscience research and drug discovery. This technical guide provides a comprehensive overview of its role as a serotonin receptor ligand. It details its interactions with various 5-HT receptor subtypes, outlines standard experimental protocols for its characterization, and illustrates the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of targeting the serotonergic system.

Introduction to 1-(2-Pyridyl)piperazine and the Serotonergic System

The serotonergic system, with its at least 14 distinct receptor subtypes, is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite. Consequently, it is a primary target for the development of therapeutics for psychiatric and neurological disorders. Arylpiperazine derivatives, a significant class of compounds in medicinal chemistry, have been extensively explored as ligands for serotonin receptors.

1-(2-Pyridyl)piperazine, a metabolite of the tranquilizer Azaperone, is a member of this class and is recognized as a selective α2-adrenergic receptor antagonist.[1] While specific quantitative binding and functional data for its interaction with all serotonin receptor subtypes are not extensively detailed in publicly available literature, its structural similarity to other well-characterized arylpiperazines suggests it is a potent ligand at various 5-HT receptors. This guide will, therefore, discuss the broader context of arylpiperazine-serotonin receptor interactions, using 1-(2-Pyridyl)piperazine as a focal point, and provide the necessary experimental frameworks for its further characterization.

Interaction with Serotonin Receptor Subtypes

Arylpiperazine derivatives are known to exhibit a wide range of affinities and functional activities across different serotonin receptor subtypes. The nature of the aryl group and substitutions on the piperazine ring are key determinants of this selectivity.

5-HT1A Receptors

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Arylpiperazines can act as agonists, partial agonists, or antagonists at this receptor.

5-HT2A Receptors

The 5-HT2A receptor is a GPCR that couples to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol phosphates (IP) and diacylglycerol (DAG). This signaling cascade ultimately results in the mobilization of intracellular calcium. Many atypical antipsychotic drugs exhibit antagonist activity at 5-HT2A receptors.

5-HT2C Receptors

Similar to the 5-HT2A receptor, the 5-HT2C receptor is a Gq/11-coupled GPCR. Ligands targeting this receptor are of interest for the treatment of obesity, schizophrenia, and other CNS disorders. The functional activity of arylpiperazines at this receptor can range from agonism to inverse agonism.

Quantitative Data

Table 1: Binding Affinity of this compound at Human Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| 5-HT1A | [³H]-8-OH-DPAT | HEK293 cells expressing h5-HT1A | Data not available |

| 5-HT2A | [³H]-Ketanserin | CHO-K1 cells expressing h5-HT2A | Data not available |

| 5-HT2C | [³H]-Mesulergine | HEK293 cells expressing h5-HT2C | Data not available |

| Other Subtypes | ... | ... | ... |

Table 2: Functional Activity of this compound at Human Serotonin Receptors

| Receptor Subtype | Assay Type | Functional Response | EC50/IC50 (nM) | Emax (%) |

| 5-HT1A | cAMP Inhibition | Agonist/Antagonist | Data not available | Data not available |

| 5-HT2A | Calcium Mobilization | Agonist/Antagonist | Data not available | Data not available |

| 5-HT2C | Phosphoinositide Hydrolysis | Agonist/Antagonist | Data not available | Data not available |

| Other Subtypes | ... | ... | ... | ... |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of this compound at serotonin receptors.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293, CHO).

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Non-specific binding determinator (e.g., a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition. The choice of assay depends on the signaling pathway of the receptor subtype.

Objective: To determine the functional activity (EC50/IC50 and Emax) of this compound at the 5-HT1A receptor.

Materials:

-

Cells expressing the human 5-HT1A receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Plate the cells in a suitable microplate and allow them to adhere.

-

Compound Addition: Treat the cells with varying concentrations of this compound. For antagonist testing, pre-incubate with the compound before adding a known agonist.

-

Stimulation: Add forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time at 37°C.

-

Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the logarithm of the compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax. For antagonists, determine the IC50.

Objective: To determine the functional activity of this compound at 5-HT2A or 5-HT2C receptors.

Materials:

-

Cells expressing the human 5-HT2A or 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Fluorescent plate reader (e.g., FLIPR).

Procedure:

-

Cell Plating and Dye Loading: Plate the cells and load them with a calcium-sensitive dye.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescent plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response as a function of the logarithm of the compound concentration to determine the EC50 and Emax for agonists or the IC50 for antagonists.

Signaling Pathways

The interaction of 1-(2-Pyridyl)piperazine with serotonin receptors will trigger specific intracellular signaling cascades depending on the receptor subtype and the nature of the interaction (agonism vs. antagonism).

Conclusion